Rovamycin

Description

Properties

Key on ui mechanism of action |

The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I |

|---|---|

CAS No. |

24916-50-5 |

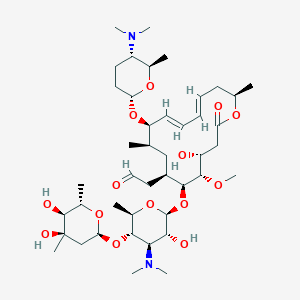

Molecular Formula |

C43H74N2O14 |

Molecular Weight |

843.1 g/mol |

IUPAC Name |

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1 |

InChI Key |

ACTOXUHEUCPTEW-OSLILNPBSA-N |

Isomeric SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Color/Form |

Amorphous |

Other CAS No. |

8025-81-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Slightly soluble in water Soluble in most organic solvents |

Synonyms |

9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V; Foromacidin A; Spiramycin A; |

vapor_pressure |

9.9X10-31 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Molecular Mechanisms of Action of Spiramycin

Ribosomal Target Binding and Stoichiometry

Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit nih.govdrugbank.comamerigoscientific.comtoku-e.compatsnap.comnih.gov. This binding occurs with an apparent 1:1 stoichiometry drugbank.comnih.gov.

The 50S ribosomal subunit is a key component of the bacterial ribosome, composed of two ribosomal RNA (rRNA) chains (23S and 5S) and approximately 35 proteins weizmann.ac.il. Spiramycin specifically interacts with this large ribosomal subunit, disrupting its normal function and hindering the elongation of the polypeptide chain during translation patsnap.com.

Spiramycin has been shown to bind irreversibly to the P-site (peptidyl site) on the 50S ribosome amerigoscientific.comtoku-e.com. Research indicates that spiramycin is a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome nih.gov. In an in vitro system, spiramycin has been found to compete with puromycin (B1679871) for the A-site (aminoacyl site) of the ribosomal complex nih.gov. Structural analysis reveals that the spiramycin molecule covers nucleotides A2062 and A2059 (using E. coli numbering) within the Haloarcula marismortui 50S ribosomal subunit. The base of A2062 is in an extended conformation and forms a covalent bond with the ethylaldehyde substituent at the C6 position of the lactone ring. Spiramycin extends towards ribosomal protein L4 with a forosamine (B98537) moiety and towards the catalytic center (nucleoside A2451) with a disaccharide moiety (mycaminose-mycarose) researchgate.net.

Table 1: Key Ribosomal Binding Interactions of Spiramycin

| Interaction Type | Ribosomal Subunit/Site | Specific Nucleotides/Proteins Involved (E. coli numbering) | Reference |

| Primary Binding Target | 50S Ribosomal Subunit | N/A | nih.govdrugbank.comamerigoscientific.comtoku-e.compatsnap.comnih.gov |

| Stoichiometry | 1:1 | N/A | drugbank.comnih.gov |

| Irreversible Binding | P-site | N/A | amerigoscientific.comtoku-e.com |

| Competitive Binding | A-site (with puromycin) | N/A | nih.gov |

| Covered Nucleotides (H. marismortui) | N/A | A2062, A2059 | researchgate.net |

| Extension Towards | N/A | Ribosomal protein L4, catalytic center (A2451) | researchgate.net |

The interaction between spiramycin and the ribosome can induce conformational changes. A detailed kinetic study of spiramycin's interaction with a ribosomal complex demonstrated a two-step mechanism. An initial encounter complex (CA) is formed rapidly, followed by a slower isomerization to a tighter, more stable complex (CA). This suggests that the formation of the CA complex involves a conformational change of the initial CA complex nih.govnih.gov. Furthermore, spiramycin has been observed to induce a local conformational change of the P10/11 structural element of M1 RNA, which is a component of Escherichia coli Ribonuclease P (RNase P) and is involved in substrate recognition. This conformational change significantly improves the activity status of RNase P holoenzyme and M1 RNA lsu.edu.

Exploration of Broader Cellular Targets and Effects

Beyond its well-established ribosomal inhibition, research indicates that spiramycin may exert broader effects on bacterial cells, targeting other crucial cellular processes.

Chemoinformatic studies have identified potential broader cellular targets for spiramycin. Characteristic features of spiramycin's action include possible inhibition of bacterial topoisomerase and DNA synthesis. bohrium.comresearcher.lifepharmacoeconomics.rupharmacoeconomics.ruresearchgate.net Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes responsible for managing DNA topology, including supercoiling, decatenation, and unknotting, which are critical for DNA replication and transcription. mdpi.comnih.gov Inhibition of these enzymes leads to cell death, making them validated targets for broad-spectrum antibiotics. mdpi.com While protein synthesis inhibition remains the primary mechanism, the potential for spiramycin to also interfere with bacterial topoisomerase activity and DNA synthesis suggests a more multifaceted impact on bacterial viability.

Polyamines, such as spermine (B22157) and spermidine (B129725), are ubiquitous polycationic molecules that play crucial roles in modulating RNA structure and function within cells. nih.govresearchgate.netnih.govethz.ch These molecules are essential components of both bacterial and eukaryotic cell-free translation systems and can influence protein synthesis. oup.com

Studies have shown that polyamines can modulate the interaction of spiramycin with ribosomes. Specifically, polyamine binding to the 23S ribosomal RNA (rRNA) in the central loop region of domain V, a known binding site for several antibiotics, can induce structural alterations. researchgate.net This polyamine binding is suggested to restrict spiramycin's ability to bind to the ribosome. researchgate.net Kinetic studies have demonstrated that spermine can reduce spiramycin's potency by decreasing the formation and stability of the spiramycin-ribosome complex (termed the C*A complex). nih.gov The inhibitory effect of polyamines on spiramycin binding was found to be more pronounced when a mixture of spermine and spermidine was used, compared to spermine alone. nih.gov These findings highlight that endogenous polyamines can diversely affect the potency of antibiotics like spiramycin by influencing their ribosomal interactions. nih.gov

Biosynthesis and Production of Spiramycin

Producer Organism and Genetic Foundations

The primary source of spiramycin is a specific species of actinomycete bacteria, whose genome harbors the blueprint for the antibiotic's assembly.

Spiramycin is a secondary metabolite produced by the Gram-positive bacterium Streptomyces ambofaciens. nih.govnih.govnih.gov This filamentous soil bacterium is the most well-known and utilized producer of spiramycin. microbiologyresearch.org The production of spiramycin typically occurs during the stationary phase of the bacterium's growth cycle. microbiologyresearch.org While young, actively growing mycelia are sensitive to spiramycin, they develop resistance as they begin to produce the antibiotic themselves. microbiologyresearch.org

The genetic instructions for spiramycin biosynthesis are encoded within a large, contiguous region of the Streptomyces ambofaciens chromosome known as the spiramycin biosynthetic gene cluster, or srm gene cluster. nih.govresearchgate.net This cluster spans over 85 kilobases of DNA and contains more than 45 genes. nih.gov These genes encode the enzymes and regulatory proteins necessary for the synthesis of the spiramycin molecule, its resistance, and the supply of precursor molecules. nih.gov The organization of the srm gene cluster is crucial for the coordinated expression of the genes involved in the biosynthetic pathway.

The production of spiramycin is tightly controlled by a network of regulatory genes within the srm cluster. researchgate.netnih.gov Key among these are srm22 (also known as srmR) and srm40. researchgate.netnih.gov Research has shown that srm22 acts as an activator, required for the transcription of srm40. nih.gov In turn, srm40 functions as a pathway-specific activator, controlling the expression of most, if not all, of the other spiramycin biosynthetic genes. researchgate.netnih.gov Disruption of either srm22 or srm40 has been shown to eliminate spiramycin production. nih.gov Another regulatory gene, saaR, has also been identified as a positive regulator within the cluster. researchgate.netresearchgate.net This hierarchical regulatory cascade ensures that spiramycin production is initiated in a controlled and efficient manner.

| Regulatory Gene | Alias | Function in Spiramycin Biosynthesis |

| srm22 | srmR | Activator required for the transcription of srm40. nih.gov |

| srm40 | - | Pathway-specific activator that controls the expression of most spiramycin biosynthetic genes. researchgate.netnih.gov |

| saaR | - | Identified as a positive regulatory gene. researchgate.netresearchgate.net |

Elucidation of the Biosynthetic Pathway

The assembly of the complex spiramycin molecule is a multi-step process involving the creation of a polyketide backbone followed by a series of precise chemical modifications.

The initial step in spiramycin biosynthesis is the formation of its 16-membered macrolactone ring, known as platenolide I. nih.govnih.govnih.gov This process is catalyzed by a large, multifunctional enzyme complex called a type I modular polyketide synthase (PKS). nih.govgoogle.com The PKS consists of a series of modules, each responsible for the addition and modification of specific building blocks, primarily carboxylic acid units, in a manner analogous to an assembly line. nih.gov The five genes encoding this PKS are a central component of the srm gene cluster. nih.gov

Following the synthesis and release of the platenolide I backbone from the PKS, it undergoes a series of crucial modifications known as post-PKS tailoring reactions. nih.govnih.govresearchgate.net These reactions are essential for converting the initial macrolactone into the final, biologically active spiramycin molecules (spiramycins I, II, and III). nih.gov

These tailoring steps include:

Oxidation: The C-19 methyl group of the platenolide I ring is oxidized into a formyl group. This reaction is catalyzed by a cytochrome P450 enzyme, Srm13. nih.govnih.govresearchgate.net

Reduction: The keto group at the C-9 position is reduced to a hydroxyl group, a reaction catalyzed by the enzyme Srm26. nih.govnih.govresearchgate.net This reduction is a prerequisite for the subsequent attachment of the forosamine (B98537) sugar. nih.gov

Glycosylation: Three different deoxyhexose sugars are sequentially attached to the macrolactone ring. nih.govnih.gov This intricate process involves three specific glycosyltransferases: Srm5 attaches mycaminose (B1220238), Srm29 attaches forosamine, and Srm38 attaches mycarose (B1676882). nih.govresearchgate.net Two auxiliary proteins, Srm6 and Srm28, also play a role in this glycosylation cascade. nih.govresearchgate.net

Acylation: The final step involves the acylation of the C-3 hydroxyl group, which differentiates the various forms of spiramycin. nih.govnih.gov

| Post-PKS Modification | Enzyme(s) Involved | Description of Reaction |

| Oxidation | Srm13 (cytochrome P450) | Oxidation of the C-19 methyl group to a formyl group. nih.govnih.govresearchgate.net |

| Reduction | Srm26 | Reduction of the C-9 keto group to a hydroxyl group. nih.govnih.govresearchgate.net |

| Glycosylation (Mycaminose attachment) | Srm5, Srm6, Srm28 | Attachment of the mycaminose sugar. nih.govresearchgate.net |

| Glycosylation (Forosamine attachment) | Srm29, Srm6, Srm28 | Attachment of the forosamine sugar. nih.govresearchgate.net |

| Glycosylation (Mycarose attachment) | Srm38, Srm6, Srm28 | Attachment of the mycarose sugar. nih.govresearchgate.net |

| Acylation | - | Acylation of the C-3 hydroxyl group. nih.govnih.gov |

Biosynthesis of Deoxysugar Residues (Mycaminose, Forosamine, Mycarose)

The complete spiramycin molecule is a composite structure, consisting of a 16-membered polyketide lactone ring known as platenolide, which is sequentially decorated with three distinct deoxysugar moieties. nih.gov These sugar components are crucial for the compound's antibacterial activity. nih.gov The three deoxyhexoses attached to the platenolide core are two amino sugars, mycaminose and forosamine, and one neutral sugar, mycarose. nih.govoncowitan.com

The biosynthesis of these essential sugars is a complex process, with the requisite enzymes encoded by genes located within the spiramycin biosynthetic gene cluster in Streptomyces ambofaciens. nih.gov The attachment of these sugars to the macrolactone ring is not random; it follows a specific sequence, with mycaminose being attached first, followed by forosamine, and finally mycarose. nih.gov This sequential glycosylation is carried out by three specific glycosyltransferases, each responsible for the attachment of one of the sugars. nih.gov Analysis of the gene cluster has identified four genes (srm5, srm29, srm30, and srm38) that putatively encode these glycosyltransferases. nih.gov Gene deletion studies have confirmed that three of these are required for the successful biosynthesis of spiramycin. nih.gov

Table 1: Deoxysugar Residues of Spiramycin

| Sugar Residue | Type | Order of Attachment |

|---|---|---|

| Mycaminose | Amino Sugar | 1st |

| Forosamine | Amino Sugar | 2nd |

Incorporation of Precursors: Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA, Methoxymalonyl-CoA

The backbone of the spiramycin molecule, the platenolide ring, is a polyketide. Its assembly is catalyzed by a large, multi-enzyme complex known as a polyketide synthase (PKS). nih.gov These synthases construct the polyketide chain through the sequential condensation of small carboxylic acid units, which are supplied in the form of coenzyme A (CoA) thioesters. nih.gov The primary building blocks, or "extender units," for the biosynthesis of polyketides like spiramycin are malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. nih.gov

These essential precursors are derived from primary metabolism. Fatty acid and amino acid catabolism play a significant role in supplying these building blocks for polyketide synthesis. nih.gov For instance, the degradation of cellular triacylglycerols can produce acetyl-CoA, which is a precursor to malonyl-CoA. nih.gov The availability of these specific extender units determines the structure of the final polyketide backbone. The ethylmalonyl-CoA pathway, present in most streptomycetes, is particularly important for supplying the (2S)-ethylmalonyl-CoA extender unit required for the biosynthesis of many complex polyketides. researchgate.netnih.gov Engineering the metabolic pathways that produce these CoA-linked precursors is a key strategy for enhancing the production of polyketide-based antibiotics. researchgate.net

Table 2: Key Precursors in Spiramycin Backbone Biosynthesis

| Precursor | Type | Role in Polyketide Synthesis |

|---|---|---|

| Malonyl-CoA | Extender Unit | Source of acetate-derived units |

| Methylmalonyl-CoA | Extender Unit | Source of propionate-derived units |

| Ethylmalonyl-CoA | Extender Unit | Source of butyrate-derived units |

Metabolic Engineering and Biotechnological Approaches for Enhanced Production

Strain Improvement Strategies in Streptomyces

The production of secondary metabolites like spiramycin in Streptomyces is a complex process, tightly regulated and linked to the organism's life cycle. nih.govnih.gov Enhancing the yield of these valuable compounds often requires sophisticated metabolic engineering strategies. nih.gov A common approach involves combining traditional strain improvement techniques, such as random mutagenesis, with rational, targeted genetic modifications. researchgate.net

Given the complexity of Streptomyces metabolism, where numerous biosynthetic pathways compete for limited resources, strain improvement aims to channel metabolic flux preferentially towards the production of the desired compound. nih.govbohrium.com This can involve optimizing the supply of precursor molecules, modifying regulatory networks, and activating "silent" biosynthetic gene clusters (BGCs) that are not typically expressed under standard laboratory conditions. nih.govmdpi.com Understanding the intricate regulatory mechanisms that govern the switch from primary growth to secondary metabolite production is crucial for designing effective engineering strategies. nih.gov

Overexpression Targets for Increased Biosynthetic Flux

A highly effective strategy for boosting spiramycin production is the overexpression of specific regulatory and metabolic genes. nih.govnih.gov Within the spiramycin biosynthetic gene cluster, two key positive regulatory genes have been identified: srm22 and srm40. researchgate.netnih.gov These genes operate in a hierarchical fashion; Srm22 is required for the expression of srm40, and the Srm40 protein, in turn, acts as a pathway-specific activator that controls the transcription of most, if not all, of the spiramycin biosynthetic genes. nih.gov Disrupting either of these genes eliminates spiramycin production, while their overexpression leads to a significant increase in yield. nih.gov

Beyond regulatory genes, targeting metabolic pathways to increase the supply of essential precursors is also a validated approach. nih.gov Metabolic modeling identified the ethylmalonyl-CoA pathway as a critical node for spiramycin biosynthesis. nih.gov Specifically, overexpressing the crotonyl-CoA carboxylase/reductase (ccr) paralog gene, srm4, was shown to enhance the carbon flow through this pathway, thereby increasing the availability of a key building block and boosting spiramycin productivity. nih.gov

Table 3: Validated Overexpression Targets for Enhanced Spiramycin Production

| Gene Target | Gene Type | Function | Outcome of Overexpression |

|---|---|---|---|

| srm22 (srmR) | Regulatory | Required for the expression of srm40 | Increased spiramycin production nih.gov |

| srm40 | Regulatory | Pathway-specific activator of biosynthetic genes | Increased spiramycin production nih.govresearchgate.net |

Competition with Co-produced Secondary Metabolites

Streptomyces species are prolific producers of natural products, and their genomes typically contain numerous BGCs for a wide variety of secondary metabolites. mdpi.comfrontiersin.org The spiramycin-producing strain Streptomyces ambofaciens is no exception, possessing the genetic capacity to synthesize other compounds besides spiramycin. researchgate.net These various biosynthetic pathways are not isolated; they draw from the same limited pools of common precursors and energy derived from primary metabolism. nih.gov

This creates an environment of metabolic competition, where the activation of one pathway can limit the resources available for others. The production of secondary metabolites is often triggered during the stationary phase of growth or under conditions of nutrient limitation, which can intensify this competition. nih.govfrontiersin.org Furthermore, interactions with other competing microbes can influence antibiotic production, sometimes inducing it and other times causing a decrease. nih.gov Therefore, a significant challenge in enhancing spiramycin yield is to minimize this metabolic competition, either by deleting the BGCs of competing secondary metabolites or by optimizing fermentation conditions to specifically favor the expression of the spiramycin gene cluster over others. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Spiramycin |

| Mycaminose |

| Forosamine |

| Mycarose |

| Platenolide |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Ethylmalonyl-CoA |

| Methoxymalonyl-CoA |

| Acetyl-CoA |

| Triacylglycerol |

Mechanisms of Antimicrobial Resistance to Spiramycin

Ribosomal Target Modification-Based Resistance

Modification of the ribosomal target site is a prevalent mechanism of resistance to macrolides, including spiramycin, often leading to broad-spectrum resistance. oup.commdpi.com

Mutations in 50S Ribosomal RNA (e.g., 23S rRNA Methylation)

The primary target of macrolides like spiramycin is the large (50S) ribosomal subunit, specifically the 23S ribosomal RNA (rRNA) within its domain V. nih.govmdpi.comresearchgate.net Resistance frequently stems from post-transcriptional methylation of an adenine (B156593) residue, most notably A2058 (using Escherichia coli numbering), in the 23S rRNA. nih.govmdpi.comnih.govoup.com This methylation, catalyzed by erythromycin (B1671065) ribosome methylase (Erm) enzymes encoded by erm genes (e.g., erm(A), erm(B), erm(C)), prevents the antibiotic from binding effectively to its ribosomal target. oup.commdpi.compsu.edufrontiersin.org The srmA gene in Streptomyces ambofaciens, the spiramycin-producing organism, encodes an ErmO methyltransferase that specifically catalyzes the methylation of A2058 of the 23S rRNA, transferring a single methyl group and conferring self-resistance to spiramycin. psu.edumcmaster.ca

Beyond methylation, mutations in the 23S rRNA gene can also confer resistance. For instance, mutations like A2059G and A2058G in the 23S rRNA have been observed to lead to resistance to 14-, 15-, and 16-membered macrolides, including spiramycin. asm.org Similarly, a single mutation, A2062C, in domain V of 23S rRNA has been detected in Streptococcus constellatus, resulting in high-level spiramycin resistance. researchgate.net Mutations in ribosomal proteins, such as L4 and L22, which are part of the 50S ribosomal subunit, can also contribute to macrolide resistance by altering the ribosome's structure and reducing drug binding. researchgate.netmdpi.comnih.gov

Table 1: Key Ribosomal Modifications Conferring Spiramycin Resistance

| Mechanism | Genetic Determinant(s) | Ribosomal Target Site | Effect on Spiramycin Binding | Associated Phenotype(s) |

| 23S rRNA Methylation | erm genes (erm(A), erm(B), erm(C), srmA) oup.commdpi.compsu.edufrontiersin.orgmcmaster.ca | A2058 of 23S rRNA nih.govmdpi.comnih.govoup.com | Prevents antibiotic binding mdpi.com | MLSB (Macrolide-Lincosamide-Streptogramin B) nih.govoup.com |

| 23S rRNA Mutation | A2059G, A2058G asm.org | 23S rRNA | Reduced drug binding asm.org | Macrolide resistance asm.org |

| 23S rRNA Mutation | A2062C researchgate.net | A2062 of 23S rRNA | High-level resistance researchgate.net | High-level spiramycin resistance researchgate.net |

| Ribosomal Protein Mutations | L4, L22 researchgate.netmdpi.comnih.gov | 50S Ribosomal Subunit | Alters ribosome structure, reduces binding researchgate.netmdpi.com | Macrolide resistance researchgate.net |

| Cfr Methyltransferase | cfr gene oup.com | A2503 of 23S rRNA | Confers resistance oup.com | Combined resistance (PhLOPSA) oup.com |

MLSB Phenotype and Cross-Resistance Patterns

The MLSB (Macrolide-Lincosamide-Streptogramin B) phenotype is a well-characterized resistance mechanism resulting from ribosomal target modification, specifically the methylation of the 23S rRNA. nih.govoup.commdpi.comeuropa.eu This modification leads to cross-resistance to macrolides (including 14-, 15-, and 16-membered macrolides like spiramycin), lincosamides (e.g., clindamycin (B1669177), lincomycin), and streptogramin B antibiotics because their binding sites on the ribosome overlap. nih.govoup.commdpi.comfrontiersin.orgeuropa.eu

MLSB resistance can be either constitutive (cMLSB), where methylase is continuously produced, or inducible (iMLSB), where methylase synthesis requires the presence of an inducer (typically a 14- or 15-membered macrolide). oup.commdpi.comfrontiersin.org While some studies indicated that 16-membered macrolides like spiramycin are not inducers of MLSB resistance in staphylococci, more recent research has shown that spiramycin can indeed induce resistance to clindamycin in certain iMLSB Staphylococcus epidermidis isolates. bioline.org.br Furthermore, iMLSB S. epidermidis strains containing ermC have exhibited in vitro resistance to spiramycin. bioline.org.br

Drug Efflux and Permeability-Related Resistance

Another significant mechanism of spiramycin resistance involves the active removal of the antibiotic from the bacterial cell or a reduction in its uptake. oup.commicrobiologyresearch.orgasm.org

Decreased Cellular Uptake Mechanisms

Bacteria can develop resistance by limiting the intracellular accumulation of antibiotics through decreased cellular uptake. asm.orgmicrobiologyjournal.orgnih.gov This can involve modifications to the cell wall or membrane permeability, which act as barriers to antibiotic entry. asm.orgnih.gov For instance, Gram-negative bacteria possess an outer membrane that serves as a formidable barrier, intrinsically contributing to resistance against various antibiotics, including macrolides. asm.orgasm.orgnih.govnih.gov Hydrophobic antibiotics like macrolides typically permeate through the outer membrane's lipid bilayer. nih.gov

Active Export Systems (Efflux Pumps)

Active efflux systems, or efflux pumps, are membrane-bound transport proteins that actively translocate antibiotics from the bacterial cytoplasm or periplasm to the extracellular environment, thereby reducing the intracellular drug concentration below inhibitory levels. oup.comasm.orgtandfonline.comfrontiersin.orgnih.gov These pumps contribute to both intrinsic and acquired multidrug resistance. tandfonline.comfrontiersin.orgnih.gov

Several families of efflux pumps are involved in macrolide resistance, including the ATP-binding cassette (ABC) transporter superfamily and the Major Facilitator Superfamily (MFS). oup.comtandfonline.comnih.gov Specific efflux pumps associated with macrolide resistance include:

mef(A) : This gene, belonging to the MFS family, encodes a protein (Mef(A)) that spans the membrane 12 times and is driven by the proton motive force. It specifically affects 14- and 15-membered macrolides (M phenotype) but generally does not confer resistance to 16-membered macrolides like spiramycin, lincosamides, or streptogramin B. oup.compsu.eduucl.ac.be

msr(A/B) : These genes encode ABC-type transporters and are found in staphylococci, contributing to macrolide resistance. oup.comfrontiersin.orgnih.gov

Mex efflux systems: In Pseudomonas aeruginosa, Mex efflux systems, such as MexAB-OprM, have been shown to accommodate 16-membered macrolides like spiramycin. tandfonline.commdpi.com

Table 2: Efflux Pumps and Their Role in Spiramycin Resistance

| Efflux Pump Family | Gene(s) Involved | Substrate Specificity (Examples) | Impact on Spiramycin Resistance | Bacterial Species (Examples) |

| MFS | mef(A) oup.compsu.eduucl.ac.be | 14- and 15-membered macrolides oup.comucl.ac.be | Generally not resistant to 16-membered macrolides like spiramycin oup.comucl.ac.be | Streptococcus pneumoniae, Streptococcus pyogenes oup.comucl.ac.be |

| ABC Transporter | msr(A/B) oup.comfrontiersin.orgnih.gov | Macrolides oup.comfrontiersin.orgnih.gov | Contributes to resistance oup.comfrontiersin.orgnih.gov | Staphylococcus spp. oup.comfrontiersin.org |

| RND | Mex efflux systems (e.g., MexAB-OprM) tandfonline.commdpi.com | 16-membered macrolides (spiramycin), quinolones, tetracyclines tandfonline.commdpi.com | Can accommodate and efflux spiramycin tandfonline.com | Pseudomonas aeruginosa tandfonline.commdpi.com |

Role of Outer Membrane Components in Resistance

The outer membrane (OM) of Gram-negative bacteria acts as a crucial barrier, providing intrinsic resistance to various antibiotics. asm.orgasm.orgnih.gov The lipid and protein compositions of the outer membrane significantly influence bacterial sensitivity to many antibiotics. nih.gov

Lipopolysaccharide (LPS), a major component of the outer membrane, plays a vital role in forming a well-ordered polyelectrolyte barrier. asm.org The integrity of the LPS molecule is essential for maintaining the normal function of porins and bacterial phenotypes. asm.org Specifically, the phosphate (B84403) diester bridges and salt bridges formed between LPS molecules are crucial in creating a cell surface structure resistant to the penetration of antibiotics such as spiramycin. asm.org Modifications to the core oligosaccharide portion of LPS can lead to decreased resistance to various antibacterial drugs, highlighting its importance in multiple antibiotic resistance. asm.org While small hydrophilic drugs use porins to enter the cell, hydrophobic drugs like macrolides diffuse across the lipid bilayer of the outer membrane. nih.gov Alterations in outer membrane profiles, including the loss or reduction of porins, or changes in their function due to specific mutations, can also reduce permeability and contribute to antibiotic resistance. asm.orgnih.govscielo.br

Enzymatic Inactivation and Modification of Spiramycin

Enzymatic inactivation or modification of antibiotics is an irreversible resistance mechanism where bacterial enzymes degrade the drug or transfer chemical groups to it, creating steric hindrance that prevents binding to the target asm.orgnih.govuniquescientificpublishers.com. For macrolides, inactivation can occur through phosphorylation, glycosylation, or esterification of the lactone ring uniquescientificpublishers.compsu.eduresearchgate.net.

Specifically, in Streptomyces ambofaciens, the producer of spiramycin, glycosylation inactivation plays a role in self-resistance researchgate.netresearchgate.net. The macrolide glycosyltransferase MgtA/GimA (also referred to as GimA) is involved in this mechanism researchgate.netresearchgate.netresearchgate.net. Other enzymes reported for general macrolide inactivation include Macrolide 2'-phosphotransferase and Esterase (Ere) uniquescientificpublishers.com. These modifications can occur on the final antibiotic product or even on pathway intermediates during biosynthesis researchgate.net.

Comparative Analysis of Resistance Profiles with Other Macrolides

Resistance to macrolide antibiotics is most frequently mediated by post-transcriptional methylation of an adenine residue (specifically A2058) in the 23S ribosomal RNA, a process catalyzed by erythromycin resistance methylase (Erm) enzymes mdpi.comnih.gov. This modification leads to a broad-spectrum co-resistance phenotype known as MLSB, which encompasses macrolides, lincosamides, and streptogramin B antibiotics mdpi.comnih.gov.

However, spiramycin exhibits distinct resistance profiles compared to some other macrolides. Strains that develop resistance through mechanisms like cell impermeability or drug inactivation are often resistant to 14-membered macrolides such as erythromycin and oleandomycin, but notably, they may remain susceptible to spiramycin, which is a 16-membered macrolide nih.gov. Chemoinformatic studies further suggest significant differences in the profiles of spiramycin compared to other macrolides like josamycin, azithromycin (B1666446), and clarithromycin, implying a potentially lower level of population-wide resistance to spiramycin pharmacoeconomics.rubohrium.comresearchgate.net.

Research on Staphylococcus epidermidis isolates resistant to erythromycin has provided specific insights into spiramycin susceptibility across different macrolide-lincosamide-streptogramin B (MLSB) resistance phenotypes bioline.org.brsidalc.net.

Table 1: Spiramycin Susceptibility Across Staphylococcus epidermidis MLSB Resistance Phenotypes bioline.org.brsidalc.net

| MLSB Resistance Phenotype | Spiramycin Susceptibility | Associated Genes (Predominant) |

| Constitutive MLSB (cMLSB) | Resistant | ermC, mphC, linA/A' |

| Inducible MLSB (iMLSB) | Resistant (majority) | ermC, mphC, linA/A' |

| Macrolides and Streptogramins B (MSB) | Sensitive | (Less common erm genes) |

Furthermore, spiramycin has demonstrated in vitro activity against strains that exhibit inducible resistance to erythromycin e-lactancia.org. In studies evaluating macrolide potency against Escherichia coli strains, azithromycin showed the highest potency in wild-type strains, followed by erythromycin, tilmicosin, and then spiramycin asm.org. Elevated minimum inhibitory concentrations (MICs) in these E. coli isolates were primarily linked to the presence of the erm(B) gene, either alone or in combination with other macrolide resistance genes such as erm(42), mef(C), mph(A), mph(B), and mph(G) asm.org.

Self-Resistance Mechanisms in the Producer Organism (Streptomyces ambofaciens)

Streptomyces ambofaciens, as the natural producer of spiramycin, must possess robust self-resistance mechanisms to protect itself from the antibiotic it synthesizes psu.edumicrobiologyresearch.orgnih.govmicrobiologyresearch.orgacs.orgmedwinpublishers.com. Studies indicate that S. ambofaciens employs at least two distinct mechanisms to achieve this self-protection: a spiramycin-inducible ribosomal resistance and a second mechanism that appears to be temporally regulated microbiologyresearch.orgnih.govacs.org. Multiple resistance determinants have been identified in S. ambofaciens, including two ABC transporters (SrmB and DrrA), two rRNA methyltransferases (SrmD and SrmA), and a macrolide glycosyltransferase (MgtA/GimA) researchgate.net.

Spiramycin-Inducible Ribosomal Resistance

One primary self-resistance mechanism in Streptomyces ambofaciens is spiramycin-inducible ribosomal resistance microbiologyresearch.orgnih.govacs.org. Young mycelia of S. ambofaciens are initially sensitive to spiramycin, but they become fully resistant when antibiotic production commences or when exposed to sub-inhibitory concentrations of spiramycin microbiologyresearch.orgnih.govacs.org. Ribosomes extracted from these resistant or induced mycelia demonstrate higher resistance to spiramycin in vitro compared to ribosomes from sensitive mycelia microbiologyresearch.orgnih.govacs.org. This induced resistance also extends to several other macrolide antibiotics microbiologyresearch.orgnih.govacs.org.

The molecular basis for this ribosomal resistance involves the srmA gene, also known as ermO microbiologyresearch.orgmcmaster.ca. This gene encodes a methyltransferase protein (SrmA/ErmO) that catalyzes the methylation of adenine at position A2058 in the 23S ribosomal RNA microbiologyresearch.orgmcmaster.ca. This specific methylation introduces a single methyl group, conferring a macrolide-lincosamide-streptogramin type B (MLS type I) resistance phenotype microbiologyresearch.orgmcmaster.ca. While srmA is a key determinant, it has been shown to be dispensable, suggesting the presence of other contributing resistance mechanisms within S. ambofaciens microbiologyresearch.org. Additionally, a mutation in the rplD gene, which encodes the ribosomal protein L4, can also contribute to resistance against spiramycin nih.gov.

Temporally Regulated Resistance Mechanisms

Beyond ribosomal modification, Streptomyces ambofaciens possesses a second, distinct resistance mechanism that appears to be temporally regulated microbiologyresearch.orgnih.govacs.org. This mechanism is not attributed to ribosomal modification microbiologyresearch.orgnih.govacs.org. In studies with spiramycin non-producing mutants, it was observed that resistance to spiramycin varied with cultivation time, with older cultures exhibiting greater resistance than younger ones microbiologyresearch.orgnih.govacs.org. This temporally regulated resistance mechanism may involve a reduction in the permeability of the bacterial cell to the antibiotic or an active export (efflux) of spiramycin from the cell microbiologyresearch.orgnih.govacs.org. The temporal regulation of specialized metabolite production, including spiramycins, is a common and complex feature in Streptomyces species, often involving both global and pathway-specific transcriptional regulators asm.org.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Spiramycin Derivatives

Synthetic Strategies for Novel Spiramycin Derivatives

Various synthetic strategies have been employed to modify the spiramycin molecule. These approaches target specific functional groups on the lactone ring and its sugar moieties to generate a diverse library of derivatives.

Modification at Hydroxyl and Amine Groups (e.g., 4''-OH Acylation, N-Demethylation)

The hydroxyl and amine groups on spiramycin's sugar moieties are common targets for chemical modification. Spiramycin I possesses four hydroxyl groups (at positions 2', 3, 3'', and 4''), with a reported reactivity order of 2' > 4'' > 3 > 3'' nih.gov.

Selective acylation, particularly at the 4''-hydroxyl group on the mycarose (B1676882) moiety, has been a successful strategy. Researchers have found that the 4''-OH of spiramycin can be selectively acylated to produce novel derivatives. nih.govrsc.org For instance, direct esterification of spiramycin I by controlling the equivalent of isovaleryl chloride resulted in 4''-isovalerylspiramycin I as the main product nih.gov. This approach has yielded a series of derivatives with enhanced antibacterial and, in some cases, anticancer activities nih.govrsc.org. Studies on these 4''-OH acylated derivatives showed that most compounds exhibited considerable antibacterial activity against strains like S. aureus, methicillin-resistant S. aureus (MRSA), S. epidermidis, and B. subtilis nih.govrsc.org.

Another key modification strategy is the N-demethylation of the dimethylamino group in the forosamine (B98537) sugar. A synthetic route has been designed for 18-amino-4''-O-benzoyl-4'''-N-demethyl-18-deoxospiramycins. This process involved the selective demethylation of the forosamine's dimethylamino group, followed by benzoylation at the C4'' hydroxyl group and reductive N-amination of the formyl group nih.gov. The resulting 4'''-N-demethylspiramycin derivatives demonstrated promising activity against drug-resistant bacterial strains nih.gov.

| Derivative Type | Modification Site | Synthetic Approach | Key Findings |

| Acylated Derivatives | 4''-OH | Direct esterification with acyl chlorides | Enhanced antibacterial activity against Gram-positive bacteria, including MRSA. nih.govrsc.org |

| N-Demethyl Derivatives | 3'''-N(CH₃)₂ (Forosamine) | Selective demethylation, benzoylation, and reductive N-amination | Promising activity against drug-resistant bacterial strains. nih.gov |

Synthesis of Acetal and Alkylether Derivatives

The synthesis of acetal derivatives has been explored as a means to modify spiramycin's properties. Tetrahydrofuranyl and tetrahydropyranyl derivatives of neospiramycin I (a demycarosyl derivative of spiramycin) have been synthesized at the 3 and/or 4' positions nih.govoup.com. The in vitro and in vivo activities of these derivatives were found to be correlated with the specific position and configuration of the introduced acetal groups nih.gov. The most effective compound from this series, 3-α, 4'-α-di-O-tetrahydrofuranylneospiramycin I, showed activity comparable to that of spiramycin I nih.gov. Etherification, in general, is a recognized chemical modification strategy for improving the antibacterial properties of spiramycin nih.gov.

Construction of Lactone Aglycon Derivatives

Modifications are not limited to the sugar moieties; the 16-membered lactone aglycone itself is a target for synthetic chemistry. An intramolecular cascade strategy has been used for the regio- and stereoselective functionalization of spiramycin's aglycone nih.gov. This approach, involving a sequence of transformations including intramolecular transesterification, tandem eliminations, and conjugate additions, yields novel, diastereomerically pure bicyclic spiramycin derivatives that contain a tetrahydrofuran ring nih.gov. Such complex multistep transformations open new avenues for creating structurally diverse derivatives within the broader family of leucomycin-type antibiotics that share a similar 16-membered aglycone structure nih.gov.

Click Chemistry Approaches for Triazole Conjugates

Modern synthetic methods like Huisgen cycloaddition, a form of "click chemistry," have been applied to spiramycin. This approach has been used to create novel triazole-bridged antibiotics by reconstructing the C(5) arm of the spiramycin aglycone nih.gov. These triazole conjugates, where the aldehyde group is replaced, have demonstrated that this group is not essential for potent antibacterial or anticancer properties nih.gov. The chemical nature of the newly introduced triazole arm at the C(5) position was found to be important for both antibacterial and anticancer potency, with more hydrophobic and bulky arms showing higher selectivity towards cancer cell lines compared to the parent spiramycin nih.gov.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is crucial for understanding how specific chemical modifications influence the biological activity of spiramycin derivatives. This involves correlating structural changes with effects on the drug's mechanism of action, such as its binding to the bacterial ribosome.

Correlation of Structural Modifications with Ribosomal Affinity

The primary mechanism of action for macrolide antibiotics like spiramycin is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. Therefore, a key aspect of SAR is evaluating the affinity of derivatives for the ribosome.

A comprehensive study evaluated sixty-six derivatives of spiramycin I and neospiramycin I using several parameters, including their affinity to bacterial ribosomes, measured as the 50% inhibitory dose for binding (ID₅₀) oup.comoup.com. The results of this analysis provide insights into the structural requirements for strong ribosomal binding and, consequently, antibacterial activity.

The study revealed that modifications at various positions had distinct effects on ribosomal affinity and antibacterial activity (Minimum Inhibitory Concentration, MIC). For example, certain acylated derivatives showed improved therapeutic effects. Specifically, 3,3'',4''-tri-O-propionyl- and 3,4''-di-O-acetyl-3''-O-butyrylspiramycin I displayed the highest therapeutic efficacy, surpassing that of acetylspiramycin oup.comoup.com. This suggests that the nature and position of acyl groups are critical determinants of the drug's interaction with its ribosomal target.

| Compound | Modification | Ribosomal Affinity (ID₅₀ µg/ml) | Antibacterial Activity (MIC µg/ml vs. B. subtilis) |

| Spiramycin I | Parent Compound | 0.09 | 0.2 |

| Neospiramycin I | Demycarosyl | 0.45 | 1.56 |

| 3,4''-Di-O-acetylspiramycin I | Di-acetylation | 0.05 | 0.1 |

| 3,3'',4''-Tri-O-propionylspiramycin I | Tri-propylation | 0.04 | 0.1 |

| 4''-Deoxyspiramycin I | Deoxygenation | 0.11 | 0.39 |

Data sourced from a study on structure-activity relationships of spiramycins. oup.comoup.com

The data indicates a general correlation where higher ribosomal affinity (lower ID₅₀ value) corresponds to greater antibacterial potency (lower MIC value). The removal of the mycarose sugar (neospiramycin I) significantly weakens both ribosomal affinity and activity. Conversely, specific patterns of acylation, such as in 3,3'',4''-tri-O-propionylspiramycin I, enhance ribosomal binding and antibacterial effect oup.comoup.com.

Design Principles for Enhanced Antimicrobial Activity

Based on extensive SAR studies, several key design principles have emerged for enhancing the antimicrobial activity of spiramycin derivatives. These principles guide the strategic modification of the spiramycin molecule to improve its potency and overcome resistance mechanisms.

One fundamental principle is the targeted modification of the sugar moieties, particularly the mycarose at the 4''-position. As discussed, the introduction of small acyl, sulfonyl, and alkyl groups at this position can lead to derivatives with superior or comparable antibacterial activity to the parent compound. nih.gov The optimal length and nature of the acyl chain are critical, with mid-length chains like n-hexanoyl showing significant improvement, while longer chains or bulky aromatic groups can be detrimental. nih.gov

Alterations to the 16-membered lactone ring itself represent a further design principle. This can include etherification, esterification, or sulphonylation of hydroxyl groups on the ring. nih.gov More complex modifications, such as the incorporation of nitrogen into the macrocyclic ring, have also been explored to create novel analogs with potentially enhanced properties. nih.gov

Furthermore, the aldehyde group of spiramycin can be a target for modification. Amination or alkenylation at this position can lead to derivatives with altered biological activity. nih.gov The strategic combination of modifications at different sites on the spiramycin scaffold is also a promising approach. For example, derivatives with combined modifications at the C18, C4'', and C4''' positions have been investigated for their effectiveness against drug-resistant bacteria. researchgate.net

A crucial aspect of the rational design of new spiramycin derivatives is to circumvent existing resistance mechanisms. This involves designing molecules that can effectively bind to mutated ribosomes or evade efflux pumps. By understanding the molecular basis of resistance, medicinal chemists can design modifications that restore or enhance the antibiotic's efficacy against resistant strains.

Development of Hybrid Molecules with Modified Scaffolds

To broaden the spectrum of activity and overcome resistance, researchers have explored the development of hybrid molecules that covalently link spiramycin to other bioactive moieties. This "Trojan horse" strategy aims to utilize bacterial uptake systems or introduce a second mechanism of action to enhance efficacy. researchgate.netnews-medical.net

A notable example is the synthesis of catechol-spiramycin conjugates. researchgate.netnih.gov These hybrid molecules are designed to exploit the iron uptake systems of bacteria. Siderophores are iron-chelating compounds produced by bacteria to scavenge iron from their environment. By attaching a catechol moiety, which mimics a siderophore, to spiramycin, the antibiotic can be actively transported into bacterial cells that possess receptors for these iron carriers. researchgate.netresearchgate.net This approach is particularly aimed at improving the penetration of spiramycin through the outer membrane of Gram-negative bacteria, which are typically resistant to macrolides. nih.govnih.gov

The synthesis of these conjugates involves the regioselective acylation of a hydroxyl group on spiramycin with a dihydroxybenzoic acid ligand, which serves as the iron-complexing part of the molecule. researchgate.netnih.gov The preliminary biological evaluation of these catechol-spiramycin conjugates has shown that their antibacterial activity is comparable to that of the parent spiramycin under standard conditions. researchgate.netnih.gov The effectiveness of this strategy is currently being further investigated, particularly under iron-depleted conditions where bacteria are more reliant on their siderophore uptake systems.

The development of such hybrid molecules represents a promising avenue for expanding the utility of spiramycin and other macrolide antibiotics. By combining the protein synthesis inhibitory action of spiramycin with the targeting capabilities of other molecules, it may be possible to create novel therapeutics with enhanced potency and a broader spectrum of activity.

Metabolism and Biotransformation of Spiramycin in Animal Models

Identification and Characterization of Metabolites

The biotransformation of spiramycin results in the formation of several metabolites, with neospiramycin being a primary product. Further reactions lead to the creation of highly polar derivatives.

The initial and a major step in the metabolism of spiramycin is its conversion to neospiramycin. This transformation occurs through the hydrolysis of the mycarose (B1676882) sugar moiety from the spiramycin molecule. nih.gov This reaction effectively removes the mycarose side chain, leading to the formation of the demycarosyl derivative, neospiramycin. This metabolite retains significant antimicrobial activity, estimated to be around 88% of the parent compound, spiramycin. While the structure of neospiramycin was not identified in some earlier reports, it is now understood to be a key component in the metabolic profile of spiramycin in tissues.

Following the formation of neospiramycin, a significant metabolic pathway, particularly observed in pig liver, involves the interaction with the amino acid L-cysteine. nih.govresearchgate.net This biochemical reaction targets the aldehyde function of the spiramycin molecule. The process involves a cyclization reaction where L-cysteine combines with the aldehyde group to form a thiazolidine (B150603) ring. nih.govresearchgate.net This conjugation drastically increases the polarity of the resulting metabolites. nih.govresearchgate.net These cysteine adducts of both spiramycin and neospiramycin have been identified as major, highly polar metabolites in liver tissue. fao.org

Enzymatic Pathways Involved in Spiramycin Biotransformation

While the primary metabolic reactions of hydrolysis and conjugation have been identified, the specific enzymatic pathways catalyzing these transformations in animal tissues are not extensively detailed in the available scientific literature. The hydrolysis of the mycarose group to form neospiramycin is a common reaction for glycosylated compounds. In the context of anaerobic digestion, hydroxylation and hydrolysis have been described as the main reactions in spiramycin degradation. nih.gov

The subsequent conjugation with L-cysteine to form a thiazolidine ring is a well-documented pathway for compounds containing an aldehyde group. nih.govresearchgate.net In many biological systems, such conjugation reactions are facilitated by specific enzymes. For instance, the mercapturate pathway involves the action of glutathione (B108866) S-transferases, γ-glutamyltransferase, dipeptidases, and N-acetyltransferases to process xenobiotics. nih.gov However, the specific enzymes responsible for the direct conjugation of spiramycin with L-cysteine have not been explicitly identified. Some studies suggest that this reaction may also occur non-enzymatically.

In Vitro Metabolic Stability Studies in Animal Tissues (e.g., Liver)

Direct in vitro metabolic stability studies for spiramycin that determine pharmacokinetic parameters such as half-life (t1/2) and intrinsic clearance (CLint) in animal liver microsomes or hepatocytes are not widely available in the reviewed literature. However, studies on the metabolism of spiramycin in liver tissue provide insight into its stability and the extent of its biotransformation.

A study conducted on pig liver provides data on the concentrations of spiramycin and its various metabolites after a period of administration. These findings indirectly reflect the metabolic stability of the parent drug in a key metabolic organ. The data shows a significant conversion of spiramycin I and spiramycin III into their respective cysteine conjugates, indicating that the parent drug is susceptible to metabolic breakdown in the liver. The relatively low levels of neospiramycin and its cysteine derivatives in this particular study suggest that in pigs, direct conjugation of spiramycin with cysteine might be a more predominant pathway than its initial conversion to neospiramycin. fao.org

The following table summarizes the residue concentrations of spiramycin and its metabolites found in pig liver, demonstrating the extent of its biotransformation.

| Analyte | Residue Concentration (µg/g) |

|---|---|

| Spiramycin I | 0.2 |

| Spiramycin III | 0.2 |

| Spiramycin I with cysteine | 6.4 |

| Spiramycin III with cysteine | 4.1 |

| Neospiramycin I with cysteine | 1.2 |

| Neospiramycin III with cysteine | 1.0 |

| Total Spiramycin Residues | 13.1 |

Data sourced from a study on spiramycin metabolism in pig liver. fao.org

This data clearly indicates that spiramycin is extensively metabolized in the liver, with the majority of the residues being the cysteine-conjugated metabolites. The low concentration of the parent spiramycin forms further supports its metabolic instability in this biological system.

Advanced Analytical Methodologies for Spiramycin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the separation and quantification of spiramycin and its related compounds.

HPLC with ultraviolet (UV) detection is a well-established technique for the determination of spiramycin. Various methods have been developed and validated for its quantification in different matrices. For instance, a reversed-phase HPLC method utilizing a C8 column (250 x 4.6 mm, 5 µm) with a mobile phase of 0.1 M dipotassium (B57713) hydrogen orthophosphate buffer (pH 6.0) and acetonitrile (B52724) (50:50 % v/v) at a flow rate of 0.5 mL/min has been successfully used. UV detection for spiramycin is typically performed at 232 nm innovareacademics.in. This method demonstrated linearity across a concentration range of 4.0–5000.0 µg/mL, with a mean recovery of 99.65% (±1.02%), indicating high accuracy innovareacademics.in.

Another HPLC method for spiramycin and neospiramycin in cattle tissues employed a reverse phase column with an acidic mobile phase and UV detection at 231 nm. This method was validated for linearity and recovery, showing acceptable precision and accuracy, with a limit of quantification (LOQ) of 25 µg/kg for both compounds in muscle tissue fao.org. Recoveries for spiramycin were reported at 93% fao.org. For plasma and vitreous samples, spiramycin can be extracted using an octadecylsilica cartridge and measured by reversed-phase HPLC with UV detection, achieving a limit of detection (LOD) of 50 ng/mL nih.gov.

In milk, an isocratic LC method using an XTerra RP18 stationary phase and a mobile phase of acetonitrile-0.2M K2HPO4 (pH 6.5)-water (39.5:5:55.5 v/v) at 1.0 mL/min, with UV detection at 232 nm, has shown good selectivity for spiramycins I, II, and III researchgate.netresearchgate.net. This method demonstrated linearity between 50 and 500 µg/L with recoveries around 90% researchgate.net. A multi-residue HPLC-UV method for simultaneous determination of spiramycin and neospiramycin in raw milk used an RP-C18 column and UV detection at 232 nm, with a mobile phase of 0.05 M phosphate (B84403) buffer (pH 2.8) and acetonitrile (8:2, v/v). This method had an LOD of 16.0 ng/mL for spiramycin and neospiramycin researchgate.net.

| Matrix | Column Type | Mobile Phase | Flow Rate (mL/min) | UV Detection (nm) | Linearity Range | Recovery (%) | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|---|---|

| Bulk Drug/Dosage Forms | C8 (250 x 4.6 mm, 5 µm) | 0.1 M K2HPO4 (pH 6.0):Acetonitrile (50:50 v/v) | 0.5 | 232 | 4.0–5000.0 µg/mL | 99.65 (±1.02) | LOD: 1.5 µg/mL, LOQ: 8.0 µg/mL | innovareacademics.inresearchgate.net |

| Plasma | RP8 (5µ) with RP8 precolumn | 0.5% H2SO4:Acetonitrile (79:21 v/v) | Not specified | 231 | 0.2–104 IU/mL (0.06–32 µg/mL) | ~85 | LOQ: 0.2 IU/mL (0.06 µg/mL) | fao.org |

| Plasma/Vitreous | Octadecylsilica cartridge (extraction) | Reversed-phase HPLC | Not specified | UV detection | Not specified | Not specified | LOD: 50 ng/mL | nih.gov |

| Cattle Tissues (Muscle) | Reverse phase | Acidic mobile phase | Not specified | 231 | Not specified | 93 | LOQ: 25 µg/kg | fao.org |

| Milk | XTerra RP18 | Acetonitrile:0.2M K2HPO4 (pH 6.5):Water (39.5:5:55.5 v/v) | 1.0 | 232 | 50–500 µg/L | ~90 | LOD: 8 µg/L (spiramycin), 13 µg/L (josamycin) | researchgate.netresearchgate.net |

| Raw Milk (Multi-residue) | RP-C18 | 0.05 M Phosphate buffer (pH 2.8):Acetonitrile (8:2 v/v) | 1.0 | 232 | 100–1000 ng/mL | Not specified | LOD: 16.0 ng/mL | researchgate.net |

| Chicken Muscles | Zorbax BP-C8 | Not specified (chloroform extraction) | Not specified | 231 | Not specified | 89.0-93.9 | LOD: 5 ng (standard), 0.05 ppm (in muscles) | oup.com |

HPLC is extensively used for metabolite profiling and residue analysis of spiramycin in biological samples and food products. Studies have employed HPLC to assess spiramycin residues in plasma, serum, tissues (liver, muscle, kidney, fat), and milk fao.orgfao.org. For instance, in cattle, HPLC has been used to measure spiramycin residues in plasma, with a linearity range of 0.2–104 IU/ml (0.06–32 µg/ml) and average recoveries of about 85% fao.org.

In pigs, an HPLC method with a limit of quantification of 0.1 µg/g and an analyte extraction recovery of 89% was used to analyze spiramycin residues in liver and muscle. This research detected six spiramycin metabolites, with the cysteine derivatives of spiramycin I and III showing the highest residue concentrations in liver fao.org. Comparative studies between HPLC and microbiological assays have shown that while HPLC is specific for the parent drug and its primary metabolite, neospiramycin, microbiological assays indicate the presence of other microbiologically active metabolites fao.orgfao.org. For example, in cattle, HPLC-measured residues were 59-100% of the residues determined by microbiological assay in liver and kidney, suggesting the presence of other active metabolites fao.org. Similarly, in chicken liver, kidney, and fat, HPLC residues were estimated at about 50% of microbiologically active residues fao.org.

HPLC-MS/MS methods have also been developed for the simultaneous quantification of spiramycin and its active metabolite neospiramycin in milk from various species (cow, goat, ewe), demonstrating high accuracy and sensitivity with LODs of 13 µg/kg and LOQs of 40 µg/kg nih.gov. Furthermore, HPLC has been instrumental in studying the anaerobic biodegradation of spiramycin I, identifying new metabolites formed through oxidation, hydrolysis, and macrolactone ring-open reactions, and confirming the loss of their antimicrobial activities tandfonline.com.

Spectrophotometric Approaches

Spectrophotometric methods offer alternative and often more cost-effective approaches for spiramycin analysis, particularly for multi-component systems.

Derivative spectrophotometry (DS) is a powerful tool for resolving overlapping spectra in multi-component mixtures, enhancing sensitivity and specificity without requiring preliminary separations sci-hub.seinnovareacademics.in. This technique transforms original absorption spectra into derivative curves, converting maxima and minima into zero values and inflections into maxima or minima, thus revealing subtle spectral differences sci-hub.se.

For spiramycin, derivative spectrophotometry has been successfully applied for its simultaneous determination in binary mixtures, such as with metronidazole (B1676534), in pharmaceutical formulations fabad.org.trdergipark.org.tr. For instance, a first derivative-transformed UV spectrophotometric method, using a Savitzky-Golay filter, was statistically comparable to RP-HPLC for accuracy and precision. This method allowed for the simultaneous determination of spiramycin and metronidazole at specific working wavelengths (e.g., 228.8 nm for spiramycin) fabad.org.tr. Another study developed spectrophotometric methods for simultaneous determination of spiramycin adipate (B1204190) in binary mixtures with oxytetracycline-HCl or tetracycline-HCl, utilizing first derivative spectrophotometry to measure spiramycin at 218.3 nm researchgate.net.

Wavelet Transform Spectrophotometry (WTS) is another advanced signal processing technique applied to UV spectra for the quantitative analysis of spiramycin. Similar to derivative spectrophotometry, WTS can resolve spectral overlaps and enhance analytical signals. In studies involving the simultaneous determination of spiramycin and metronidazole, wavelet-transformed UV spectra (using families like sym6, haar, db5, bior2.4, rbio2.4, meyr with a scaling factor of 256) proved effective fabad.org.trdergipark.org.tr. It has been observed that wavelet transform-based amplitudes can be higher than corresponding derivative ones, particularly for spiramycin assays using signal transformation of UV ratio spectra fabad.org.tr. This approach offers a green, time-saving, and cost-effective alternative to traditional methods fabad.org.tr.

Microbiological Assays for Bioactivity Determination

Microbiological assays are crucial for determining the bioactivity and potency of spiramycin, especially when considering its active metabolites. These assays assess the antimicrobial effect of the compound.

The agar (B569324) gel diffusion method, utilizing Micrococcus luteus ATCC 9341 as the test organism, is a common microbiological assay for spiramycin fao.orgfao.org. This method is used to determine spiramycin residues in various matrices, including plasma, serum, tissues, and milk fao.org. Tissue samples require extraction and purification before being applied to the test organism, while serum samples can be diluted with phosphate buffer fao.org. The zones of microbial inhibition are measured, and spiramycin concentration is determined by extrapolation from known standards fao.org. The limit of quantification in milk for this method is approximately 0.2 IU/ml (about 0.06 µg/g) fao.org.

Microbiological assays are particularly valuable because they account for the total antimicrobial activity, including that of parent spiramycin and its microbiologically active metabolites, such as neospiramycin, which has an estimated 88% of spiramycin's titre fao.org. Comparative studies have shown that total microbiological activity is often greater than residues detected by HPLC, indicating the presence of other biologically active metabolites fao.org. For example, in pig liver, the percentage of total microbial activity represented by spiramycin (I and III) and neospiramycin was calculated to be 2.8% in one study, highlighting the contribution of other active metabolites fao.org. The microbiological assay is considered more appropriate for routine monitoring of pig tissues than HPLC analysis due to its comprehensive assessment of total antimicrobial activity fao.org. Furthermore, microbiological assays are simple, sensitive, accurate, precise, and cost-effective, and they can determine both potency and bioactivity, unlike HPLC which primarily quantifies potency nih.gov. They are also used to determine the sensitivity or resistance of pathogenic microorganisms to antibiotics nih.gov.

| Assay Type | Test Organism | Matrix | Limit of Quantification (LOQ) | Key Finding / Application | Reference |

|---|---|---|---|---|---|

| Agar Gel Diffusion | Micrococcus luteus ATCC 9341 | Plasma, Serum, Tissues (Liver, Kidney, Muscle, Fat), Milk | 0.2 IU/mL (0.06 µg/mL) in milk; 100-300 µg/kg in pig tissues | Measures total microbiologically active residues, including metabolites. Often shows higher activity than HPLC for total residues. | fao.orgfao.org |

Quantification of Total Microbiologically Active Residues

For instance, the Micrococcus luteus ATCC 9341 method is specifically used to quantify total microbiologically active residues. fao.org This method has been validated for determining spiramycin residues in various animal tissues. Quantification limits for this method have been established as follows: 300 µg/kg for liver and kidney, 100 µg/kg for muscle, and 115 µg/kg for fat. fao.org Recoveries exceeding 80% have been reported for liver, kidney, and muscle, although recoveries for fat were slightly lower at 69%. fao.org

Table 3: Spiramycin Tissue Concentrations (µg/g) in Pigs Following Intramuscular Administration (Micrococcus luteus Assay) fao.org

| Days Post-Treatment | Liver | Kidney | Muscle | Fat | Skin | Heart | Brain |

| 1 | 9.01 | 21.59 | 0.29 | 2.26 | 4.75 | 0.20 | 0.68 |

| 3 | 1.24 | 0.05 | 0.03 | 0.11 | 0.32 | 0.04 | 0.09 |

| 7 | 0.20 | 0.05 | 0.04 | 0.04 | 0.07 | 0.07 | 0.10 |

| 14 | <0.025 | 0.04 | <0.025 | <0.025 | <0.025 | <0.025 | <0.025 |

Pharmacokinetic and Tissue Distribution Studies in Specific Animal Models

Absorption and Systemic Distribution Kinetics

Spiramycin's absorption and systemic distribution kinetics vary among species, influencing its therapeutic concentrations in plasma and tissues.

In chickens , following a single oral or intravenous (IV) dose of 17 mg/kg, spiramycin was quantifiable in plasma for up to 36 hours. The area under the plasma concentration-time curve (AUC₀-last) was 29.94 ± 4.74 µgh/mL after IV administration and 23.11 ± 1.83 µgh/mL after oral administration. Oral administration resulted in a peak plasma concentration (Cmax) of 4.78 µg/mL, achieved at 2 hours. The mean residence time (MRT) for spiramycin in chickens was reported as 6.63 hours, and its plasma protein binding ratio was 34.60 ± 1.28%. researchgate.netnih.govnih.govmdpi.com

For cows , a single injection of spiramycin at 30,000 IU/kg (approximately 9.3 µg/kg) by intravenous, intramuscular (IM), or subcutaneous (SC) routes showed distinct plasma and milk kinetics. The mean residence time in milk (20.7 ± 2.7 hours) was significantly longer than in plasma (4.0 ± 1.6 hours) after IV administration. An average milk-to-plasma ratio of 36.5 ± 15 was calculated from the area under the concentration-time curves following IV injection. The clearance (Cl_obs) for spiramycin in cows has been reported as 1.18 L/h/kg following IV administration at 10 mg/kg. mdpi.comresearchgate.netfao.org

In pigs , oral administration of spiramycin at 55 mg/kg led to a Cmax of 5.2 µg/mL at 2 hours. When administered in feed at 85 mg/kg, a Cmax of 4 µg/mL was observed. The mean residence time in pigs was 7.2 hours, and the clearance (Cl_obs) was 2.6 L/h/kg following IV administration at 10 mg/kg. nih.govmdpi.com

Rhesus monkeys exhibit a two-compartment distribution model for spiramycin. Dose-dependent kinetics were observed after single intravenous doses of 50 or 250 mg. Studies investigating transplacental transfer in rhesus monkeys showed fetal-maternal serum ratios ranging from a maximum of 0.27 during a 5-hour experiment to 0.4 to 0.58 after repeated IV administration of 50 mg twice daily for at least 7 days. Notably, spiramycin was not detected in the brain of rhesus monkeys. nih.govasm.org

Table 1: Plasma Pharmacokinetic Parameters of Spiramycin Across Species

| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-last (µg*h/mL) | MRT (h) | Oral Bioavailability (%) | Plasma Protein Binding (%) |

| Chickens | Oral | 17 | 4.78 nih.gov | 2 nih.gov | 23.11 ± 1.83 nih.govmdpi.com | 6.63 mdpi.com | 77.18 researchgate.netnih.govmdpi.com | 34.60 ± 1.28 researchgate.net |

| Intravenous | 17 | N/A | N/A | 29.94 ± 4.74 nih.govmdpi.com | N/A | N/A | N/A | |

| Pigs | Oral | 55 | 5.2 nih.govmdpi.com | 2 nih.gov | N/A | 7.2 mdpi.com | 60 (comparable) mdpi.com | N/A |

| Oral (in feed) | 85 | 4 nih.gov | N/A | N/A | N/A | N/A | N/A | |

| Cows | Intravenous | 9.3 (30k IU) | N/A | N/A | N/A | 4.0 ± 1.6 (plasma) researchgate.net | N/A | N/A |

| Rhesus Monkeys | Intravenous | 50, 250 | N/A | N/A | N/A | N/A | N/A | N/A |

N/A: Not Available/Applicable

The oral bioavailability of spiramycin has been specifically assessed in animal models. In chickens , the oral bioavailability was determined to be 77.18%. researchgate.netnih.govnih.govmdpi.com For pigs , reported oral bioavailability generally ranges from 30-39%, with some studies suggesting comparability to 60%. mdpi.comdrugbank.com Subcutaneous injection in pigs resulted in significantly greater bioavailability compared to oral administration at an equivalent dose. fao.org

Tissue-Specific Accumulation and Elimination Profiles

Spiramycin demonstrates extensive tissue distribution, with concentrations in various organs and specialized fluids often surpassing those found in serum. drugbank.com It is known to accumulate in phagocytes. dhgpharma.com.vn

In pigs , dietary administration of spiramycin at 16 mg/kg body weight per day for 7 days resulted in liver concentrations of 4-7.5 µg/g and kidney concentrations of 7-12 µg/g at 12 hours post-administration. Muscle and fat tissues exhibited low levels, specifically <0.12 µg/g and <0.1 µg/g, respectively. inchem.org Following intramuscular dosing at 25 mg/kg BW/day for 3 days, the highest spiramycin levels were observed in the liver and kidney. fao.org Oral administration of 25 mg/kg BW/day for 7 days yielded liver concentrations of 1.45 ± 0.40 µg/g and kidney concentrations of 0.89 ± 0.35 µg/g at 7 days post-treatment, with muscle and fat levels at <0.30 µg/g and 0.56 ± 0.11 µg/g, respectively. fao.org General observations suggest that 5 to 7 µg/g of active spiramycin can persist in the spleen, liver, and kidneys ten days after treatment discontinuation. dhgpharma.com.vnpharaoniapharma.com

For cattle , the highest spiramycin residues were found in the liver after intramuscular injection, with detectable residues persisting for up to 49 days and quantifiable residues for up to 28 days. fao.org Liver and kidney concentrations rapidly declined after treatment cessation, with muscle residues decreasing to 120 µg/kg within 12 hours and becoming undetectable by day 3. By day 10, liver and kidney concentrations were below the detection limits of 300 µg/kg and 150 µg/kg, respectively. fao.org

In chickens fed 300 ppm spiramycin in their feed for 10 days (average daily intake of 43 mg per bird), liver and muscle samples were analyzed for residues. fao.org Computed withdrawal periods for spiramycin were 11 days for liver, 10 days for muscle, and 7 days for skin and fat. researchgate.netnih.govnih.govmdpi.com

Studies in rats with oral doses of 150 or 400 mg/kg b.w./day for 6 days showed high spiramycin levels in bone (40 and 50 µg/g), which slowly declined over a 24-day period. inchem.org In guinea pigs , intramuscular injection of 50 mg/kg b.w. resulted in relatively high levels (23-70 µg/g) in blood, heart, liver, lung, spleen, and kidney one day post-administration, with levels remaining relatively high (20-58 µg/g) four days later. inchem.org

Table 2: Spiramycin Tissue Concentrations (µg/g) in Pigs

| Tissue | Dietary Administration (16 mg/kg BW/day for 7 days) at 12h Post-Treatment inchem.org | Oral Administration (25 mg/kg BW/day for 7 days) at 7 Days Post-Treatment fao.org |

| Liver | 4 - 7.5 | 1.45 ± 0.40 |

| Kidney | 7 - 12 | 0.89 ± 0.35 |

| Muscle | < 0.12 | < 0.30 |

| Fat | < 0.1 | 0.56 ± 0.11 |

| Spleen | N/A | N/A |

| Bone | N/A | N/A |

N/A: Not Available

In cows , spiramycin is excreted into milk following intramuscular and subcutaneous administration. inchem.org The quantification limit for spiramycin in milk is approximately 0.06 µg/g (0.2 IU/ml). fao.orgfao.org The quantities of spiramycin excreted in milk ranged from 2.34% to 6.66% of intravenous doses, 0.5% to 9.3% of intramuscular doses, and 2.05% to 8.98% of subcutaneous doses. researchgate.net Milk concentrations of spiramycin were consistently much higher than plasma concentrations, with mean milk-to-plasma ratios of 36.5 (IV), 49.5 (IM), and 51.8 (SC). researchgate.net

Table 3: Spiramycin Excretion in Cow Milk by Route of Administration

| Route of Administration | Range of Dose Excreted in Milk (%) researchgate.net | Mean Milk-to-Plasma Ratio researchgate.net |

| Intravenous | 2.34 - 6.66 | 36.5 |

| Intramuscular | 0.5 - 9.3 | 49.5 |

| Subcutaneous | 2.05 - 8.98 | 51.8 |

In ewes , spiramycin was found to be more concentrated and persisted longer in genital secretions compared to plasma, irrespective of the animal's infection status. The area under the concentration-time curve (AUC) in genital secretions was twofold higher in infected ewes (3361 ± 112 µghg-1) than in healthy ewes (175 ± 41 µghg-1). The mean residence time in genital secretions was significantly prolonged in diseased ewes (32 ± 4 hours) compared to control ewes (23 ± 4 hours). While the maximum concentration in genital secretions was similar for both infected and healthy ewes, it occurred later in infected animals (8.6 ± 4.5 hours vs. 2.7 ± 1.0 hours). nih.gov

Regarding placental transfer in rhesus monkeys, spiramycin accumulates in the placenta, with concentrations 10 to 20 times higher than those in fetal serum. nih.govasm.org It crosses the placenta and concentrates in the soft tissues of the fetus, particularly the liver and spleen. nih.govasm.orgasm.org Fetal serum concentrations were approximately half of the maternal serum levels. asm.org The concentration of spiramycin in amniotic fluid was about five times higher than in fetal serum. nih.govasm.org Spiramycin poorly penetrates the blood-brain barrier, and no spiramycin was detected in the brain of rhesus monkeys. nih.govasm.orgplos.org

Spiramycin undergoes limited metabolism compared to some other macrolides, primarily in the liver, yielding active metabolites. drugbank.comdhgpharma.com.vn Neospiramycin, a demycarosyl derivative, is a known metabolite formed in cattle, exhibiting antibacterial activity similar to the parent compound. fao.orgfao.orginchem.orgfao.org In cattle tissues, approximately 70% of the observed microbiological activity is attributed to spiramycin itself up to 96 hours post-treatment. fao.org Studies in cattle also indicated that neospiramycin concentrations in muscle and kidney were marginally higher than spiramycin levels 14-28 days after dosing, with levels being approximately equal in muscle. inchem.org In pigs, residues of neospiramycin were found to be at approximately the same concentration as spiramycin. fao.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies (e.g., against Mycoplasma synoviae)

Pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a crucial role in understanding the relationship between spiramycin exposure and its antimicrobial effects in animal hosts, enabling the optimization of dosing regimens. Studies have extensively investigated spiramycin's PK/PD profile in various animal species, notably against Mycoplasma synoviae in chickens and Staphylococcus aureus in cattle.

A comprehensive study in chickens assessed the PK/PD and tissue residues of spiramycin. Following a single intravenous (IV) or oral dose of 17 mg/kg, spiramycin concentrations were quantifiable in plasma for up to 36 hours researchgate.netmdpi.comnih.govresearchgate.net. The area under the plasma concentration-time curve (AUC) values were determined to be 29.94 ± 4.74 µgh/mL after IV administration and 23.11 ± 1.83 µgh/mL after oral administration, indicating an oral bioavailability of 77.18% mdpi.comnih.govresearchgate.net. The minimum inhibitory concentration (MIC) of spiramycin against Mycoplasma synoviae strain 1853 was established at 0.0625 µg/mL mdpi.comnih.govresearchgate.net. Through PK/PD integration, the estimated appropriate oral dose of spiramycin against M. synoviae in chickens was determined to be 15.6 mg/kg mdpi.comnih.govresearchgate.net. The AUC24h/MIC ratio demonstrated the strongest correlation with anti-mycoplasmal activity, with a correlation coefficient (R²) of 0.9628 mdpi.com.

Table 1: Pharmacokinetic Parameters of Spiramycin in Chickens (17 mg/kg single dose) mdpi.comnih.govresearchgate.net

| Parameter | Intravenous (IV) Administration (Mean ± SEM) | Oral Administration (Mean ± SEM) |

| AUC (µg*h/mL) | 29.94 ± 4.74 | 23.11 ± 1.83 |

| Oral Bioavailability (%) | N/A | 77.18 |

| Plasma Protein Binding Ratio (%) | 34.60 ± 1.28 | 34.60 ± 1.28 |

| MIC against M. synoviae strain 1853 (µg/mL) | 0.0625 | 0.0625 |

| Estimated Oral Dose (mg/kg) | N/A | 15.6 |

Beyond Mycoplasma synoviae, PK/PD modeling has also been applied to spiramycin in the context of staphylococcal mastitis in cows. A seven-compartment PK model, incorporating four compartments representing each quarter of the mammary gland as the effect compartment, was linked to a pharmacodynamic model. This integrated model successfully described the in vivo effect of spiramycin against Staphylococcus aureus. While in vitro data predicted a rapid bacterial decrease within 12-24 hours followed by regrowth within 72 hours, the in vivo bacterial effect was less pronounced after 24 hours than predicted by in vitro data nih.gov.

Impact on Select Biochemical and Hematological Parameters in Animal Models

Investigations into the impact of spiramycin on biochemical and hematological parameters in various animal models provide insights into its systemic effects beyond its antimicrobial action.